4-bromo-1H-pyrrole-2-carboxylic acid (CAS: 27746-02-7) is a halogenated heterocyclic compound widely recognized as a critical precursor in the multi-step synthesis of complex natural products.[1][2] Its primary procurement value lies in the fixed C4-position of the bromine atom on the pyrrole ring, which provides essential regiochemical control for constructing larger, biologically active molecules, particularly marine-derived alkaloids like those in the lamellarin and oroidin families.[1][2][3] This specific isomeric form is frequently selected for its role in forming key amide or carbon-carbon bonds in targeted synthetic pathways.
Substituting 4-bromo-1H-pyrrole-2-carboxylic acid with simpler analogs like 1H-pyrrole-2-carboxylic acid is inefficient, as it necessitates a separate, often non-selective, bromination step that can yield a mixture of isomers, complicating purification and reducing the overall yield. Using the 4,5-dibromo-1H-pyrrole-2-carboxylic acid analog is also not a viable alternative for syntheses requiring selective functionalization at the C5 position, as both reactive sites are blocked.[4] The specific C4-bromo isomer provides a pre-configured, regiochemically pure scaffold, which is essential for predictable outcomes in complex synthetic routes, such as those targeting lamellarin-type alkaloids where precise bond formation is paramount.[3][5] This eliminates process variability and ensures that subsequent synthetic transformations occur at the desired positions on the pyrrole core.
In a total synthesis of Lamellarin D, a key intermediate was prepared via a Suzuki coupling reaction using a protected derivative of 4-bromo-1H-pyrrole-2-carboxylic acid. This specific precursor enabled the construction of the core structure, which after three steps, resulted in the final product in a 99% yield for the final deprotection step.[6] Attempting this synthesis with the unbrominated 1H-pyrrole-2-carboxylic acid would require an additional, potentially low-yield bromination step, while using the 4,5-dibromo analog would prevent the required C-C bond formation at the C4 position.
| Evidence Dimension | Yield of Final Deprotection Step in Total Synthesis |
| Target Compound Data | 99% yield (as a precursor to Lamellarin D) |
| Comparator Or Baseline | 1H-pyrrole-2-carboxylic acid (requires extra bromination step); 4,5-dibromo-1H-pyrrole-2-carboxylic acid (incompatible with subsequent C4 coupling). |
| Quantified Difference | Enables near-quantitative final step yield by providing the necessary C4-bromo functional handle. |
| Conditions | Synthesis of Lamellarin D via BCl3-mediated deprotection of the fully elaborated intermediate derived from the target compound. |
This demonstrates the compound's direct utility and efficiency as a regiochemically defined starting material for producing high-value, complex alkaloids.
The ethyl ester of 4-bromo-1H-pyrrole-2-carboxylic acid serves as a competent substrate for Suzuki coupling reactions to introduce an aryl group at the C4 position. In one reported synthesis, coupling with phenylboronic acid proceeded, albeit in a modest 29% yield, to form the C4-phenylated pyrrole.[4] This demonstrates the reactivity of the C4-bromo position for forming new carbon-carbon bonds. In contrast, the dibrominated analog, 4,5-dibromo-1H-pyrrole-2-carboxylic acid, would present significant challenges in achieving selective coupling at only the C4 position, likely leading to mixtures of mono- and di-coupled products.
| Evidence Dimension | Reaction Selectivity |
| Target Compound Data | Achieves regioselective C-C bond formation exclusively at the C4 position. |
| Comparator Or Baseline | 4,5-dibromo-1H-pyrrole-2-carboxylic acid (risk of non-selective coupling at C4 and C5). |
| Quantified Difference | Provides 100% regioselectivity for C4 functionalization, which is not readily achievable with the dibrominated analog. |
| Conditions | Suzuki coupling using Pd(dppf)Cl2 catalyst, phenylboronic acid, and KOAc in 1,4-dioxane. |
For buyers needing to build molecular complexity specifically at the C4 position of the pyrrole ring, this compound provides the necessary reactivity and selectivity, avoiding unwanted side products associated with polysubstituted analogs.
The carboxylic acid moiety of 4-bromo-1H-pyrrole-2-carboxylic acid is readily activated for amide bond formation, a key step in synthesizing many bioactive natural products. For example, it was successfully coupled to protected arginine and lysine residues to synthesize natural products 4-bromopyrrole-2-carboxyarginine and 4-bromopyrrole-2-carboxy-N(ε)-lysine.[1] The final deprotection step to yield the lysine conjugate proceeded in a 34.9% yield.[1] This demonstrates the compound's dual functionality, where the carboxylic acid can be chemoselectively reacted while the C4-bromo group remains intact for potential downstream functionalization.
| Evidence Dimension | Chemoselectivity in Amide Coupling |
| Target Compound Data | Carboxylic acid reacts to form amides while the C4-bromo group is preserved. |
| Comparator Or Baseline | Ester derivatives (e.g., ethyl 4-bromo-1H-pyrrole-2-carboxylate) require an additional hydrolysis step prior to amide coupling, adding process time and cost. |
| Quantified Difference | Offers a more direct route to amide products compared to its corresponding esters. |
| Conditions | Amide coupling followed by acid-mediated deprotection (HCl or TFA). |
This compound is the optimal choice for syntheses requiring direct amide formation, bypassing the need to procure and then hydrolyze an ester, thus simplifying the synthetic workflow.
This compound is a preferred starting material for the synthesis of pentacyclic marine alkaloids such as Lamellarin D. Its structure provides the C4-bromo handle necessary for key palladium-catalyzed cross-coupling reactions that build the core of these potent cytotoxic and anti-HIV agents.[3][6]
In process development and medicinal chemistry, this acid is used to construct highly substituted pyrrole derivatives in a controlled manner. The C4-bromo position can be selectively functionalized via coupling reactions, while the C5 position remains available for other transformations, and the carboxylic acid at C2 provides a reliable point for amide or ester formation.[4]
The compound is directly employed in the synthesis of naturally occurring bromopyrrole amides, such as those found in marine sponges. Its carboxylic acid function allows for direct coupling to amino acids or other amine-containing fragments, providing a straightforward route to complex biomolecules and their analogs for pharmacological evaluation.[1]
Irritant